molecular formula C6H7NO4 B1526164 Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 37772-85-3

Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No. B1526164
CAS RN: 37772-85-3
M. Wt: 157.12 g/mol
InChI Key: DANTWGGJJYWTIA-UHFFFAOYSA-N
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Description

“Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate” is a synthetic compound with the molecular formula C6H7NO4 . It has an average mass of 157.124 Da and a monoisotopic mass of 157.037506 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1- (arylmethyl)-2,5-dihydro-4-hydroxy-5-oxo-1H-pyrrole-3-carboxamides were synthesized using N-tritylated acrylamide as a starting material . Their zinc (II) complexes were readily prepared by simply mixing the compounds and ZnSO4 in the presence of LiOH .

Scientific Research Applications

Photodecomposition and Dehydrodimerization

A study conducted by Ghaffari-Tabrizi, Margaretha, and Schmalle (1984) explored the light-induced dehydrodimerization of 3-hydroxypyrroles, including compounds similar to Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. They found that irradiation of these compounds resulted in the formation of bi(3-oxo-2,3-dihydro-1H-pyrrole) dicarboxylates, highlighting their potential in photochemical applications (Ghaffari-Tabrizi et al., 1984).

Synthesis of Novel Pyrrole Derivatives

Grošelj et al. (2013) developed a new synthesis method for N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, starting from N-protected α-amino acids. Their research emphasizes the versatility of this compound in synthesizing functionalized heterocycles and pyrrolidine derivatives (Grošelj et al., 2013).

Pyrrole Reactions with Arylhydrazines

Dubovtsev et al. (2016) studied the reaction of methyl 3-aroyl-1-aryl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with arylhydrazines. They discovered a pathway to synthesize isomeric methyl 1-aryl-5-(arylcarbamoyl)-4-aroyl-1H-pyrazole-3-carboxylates, demonstrating the compound's role in creating complex heterocyclic structures (Dubovtsev et al., 2016).

Synthesis of Spiroheterocycles

In a 2012 study, Silaichev et al. explored the interaction of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with 3-(arylamino)-1H-inden-1-ones. This interaction led to the creation of spiroheterocycles, which are useful in pharmaceutical and organic synthesis (Silaichev et al., 2012).

Antimicrobial Activity

Mukovoz et al. (2017) investigated the antimicrobial activity of derivatives of methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. Their research showed promising results against bacteria like Staphylococcus aureus and Escherichia coli, suggesting potential applications in the development of new antimicrobial agents (Mukovoz et al., 2017).

properties

IUPAC Name

methyl 3-hydroxy-5-oxo-1,2-dihydropyrrole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-11-6(10)4-3(8)2-7-5(4)9/h8H,2H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANTWGGJJYWTIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CNC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

CAS RN

37772-85-3
Record name 4-HYDROXY-2-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLIC ACID METHYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
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Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
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Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 6
Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

Citations

For This Compound
1
Citations
YX Liu, HP Zhao, HB Song, YC Gu… - Journal of Heterocyclic …, 2014 - Wiley Online Library
In order to study the potential bioactivities of 4‐amino tetramic acid derivatives, the 4‐amination products of pyrrolidine‐2,4‐diones (5) and 4‐hydroxy‐2‐oxo‐2,5‐dihydro‐1H‐pyrrole‐3‐…
Number of citations: 7 onlinelibrary.wiley.com

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